![molecular formula C10H10O4 B2992349 2-[2-(Methoxycarbonyl)phenyl]acetic acid CAS No. 14736-49-3](/img/structure/B2992349.png)
2-[2-(Methoxycarbonyl)phenyl]acetic acid
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Overview
Description
“2-[2-(Methoxycarbonyl)phenyl]acetic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 g/mol . The IUPAC name for this compound is 2-(2-methoxycarbonylphenyl)acetic acid .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C10H10O4/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
. The Canonical SMILES representation is COC(=O)C1=CC=CC=C1CC(=O)O
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 63.6 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 194.05790880 g/mol .Scientific Research Applications
Chiral Auxiliary Compounds 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to 2-[2-(Methoxycarbonyl)phenyl]acetic acid, has been investigated for its potential as a versatile chiral phosphonic auxiliary. Preliminary studies indicate its utility in chiral derivatization of amines and alcohols, demonstrating satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Hydroxyl Protecting Groups The utility of the (2-nitrophenyl)acetyl group, derived from the inexpensive (2-nitrophenyl)acetic acid, for protecting hydroxyl functions has been reported. This new protecting group is orthogonal with commonly used groups and can be selectively removed without affecting other common protecting groups, showcasing its potential in organic synthesis (Daragics & Fügedi, 2010).
Catalysis in Acetic Acid Production The role of ligands in the rhodium-catalyzed carbonylation of methanol, an important industrial process for producing acetic acid, has been reviewed. This research emphasizes the search for catalysts that operate under milder conditions and the development of new multifunctional ligands for improved catalytic activity (Thomas & Süss-Fink, 2003).
Advanced Oxidation Processes Research on the advanced oxidation processes (AOPs) for pollutant degradation using peracetic acid (PAA) highlights the generation of acetyloxyl and acetylperoxyl radicals. This study provides insights into the degradation of aromatic organic compounds, expanding the applications of PAA-based AOPs (Kim et al., 2020).
Synthetic Organic Chemistry The synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its derivatives showcases the versatility of these compounds in synthesizing heterocyclic compounds with potential biological activities (Wang et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-[2-(Methoxycarbonyl)phenyl]acetic acid is currently unknown. This compound is structurally similar to phenylacetic acid , which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle . Therefore, it’s possible that 2-[2-(Methoxycarbonyl)phenyl]acetic acid may have similar targets.
Mode of Action
Phenylacetic acid is known to undergo nucleophilic acyl substitution reactions . In these reactions, the carbonyl oxygen of acetic acid is first protonated, which draws electron density away from the carbon and increases its electrophilicity .
Biochemical Pathways
Phenylacetic acid, a structurally similar compound, is known to be involved in the urea cycle . It’s possible that 2-[2-(Methoxycarbonyl)phenyl]acetic acid may affect similar pathways.
Pharmacokinetics
Phenylacetic acid is known to be metabolized by phenylacetate esterases found in the human liver cytosol . These enzymes also hydrolyze phenylacetate . The volume of distribution of phenylacetic acid is reported to be 19.2 ± 3.3 L .
Result of Action
Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
properties
IUPAC Name |
2-(2-methoxycarbonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUWTDVWSUXJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methoxycarbonyl)phenyl]acetic acid | |
CAS RN |
14736-49-3 |
Source
|
Record name | 2-[2-(methoxycarbonyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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